molecular formula C11H14F3NO B13972116 (R)-1-[4-(trifluoromethoxy)phenyl]butylamine

(R)-1-[4-(trifluoromethoxy)phenyl]butylamine

Cat. No.: B13972116
M. Wt: 233.23 g/mol
InChI Key: CILFBTXXMREROS-SNVBAGLBSA-N
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Description

®-1-[4-(trifluoromethoxy)phenyl]butylamine: is a chiral amine compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-[4-(trifluoromethoxy)phenyl]butylamine can be achieved through various synthetic routes. One common method involves the asymmetric reduction of 4-(trifluoromethoxy)acetophenone using chiral catalysts. For instance, the reduction can be carried out using borane-dimethyl sulfide complex (BH3·Me2S) in the presence of a chiral oxazaborolidine catalyst . This method, however, has limitations such as the high cost of chiral reagents and environmental concerns.

Industrial Production Methods

In an industrial setting, the production of ®-1-[4-(trifluoromethoxy)phenyl]butylamine can be optimized using biocatalytic processes. Recombinant Escherichia coli cells have been employed to catalyze the asymmetric reduction of 4-(trifluoromethoxy)acetophenone in a polar organic solvent-aqueous medium. This method has shown high enantioselectivity and efficiency, with yields exceeding 99% and enantiomeric excess (ee) greater than 99.9% .

Chemical Reactions Analysis

Types of Reactions

®-1-[4-(trifluoromethoxy)phenyl]butylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

®-1-[4-(trifluoromethoxy)phenyl]butylamine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and chiral intermediates.

    Biology: The compound is used in the study of enzyme-substrate interactions and as a probe for biological assays.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ®-1-[4-(trifluoromethoxy)phenyl]butylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group enhances the compound’s lipophilicity and stability, allowing it to effectively bind to its targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-1-[4-(trifluoromethyl)phenyl]butylamine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    ®-1-[4-(methoxy)phenyl]butylamine: Contains a methoxy group instead of a trifluoromethoxy group.

    ®-1-[4-(fluoro)phenyl]butylamine: Features a fluoro group in place of the trifluoromethoxy group.

Uniqueness

The presence of the trifluoromethoxy group in ®-1-[4-(trifluoromethoxy)phenyl]butylamine imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential compared to similar compounds.

Properties

Molecular Formula

C11H14F3NO

Molecular Weight

233.23 g/mol

IUPAC Name

(1R)-1-[4-(trifluoromethoxy)phenyl]butan-1-amine

InChI

InChI=1S/C11H14F3NO/c1-2-3-10(15)8-4-6-9(7-5-8)16-11(12,13)14/h4-7,10H,2-3,15H2,1H3/t10-/m1/s1

InChI Key

CILFBTXXMREROS-SNVBAGLBSA-N

Isomeric SMILES

CCC[C@H](C1=CC=C(C=C1)OC(F)(F)F)N

Canonical SMILES

CCCC(C1=CC=C(C=C1)OC(F)(F)F)N

Origin of Product

United States

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